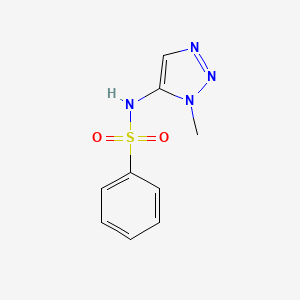

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “Click” chemistry, a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The benzenesulfonamide group can be introduced through a nucleophilic substitution reaction with sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale “Click” chemistry reactions, utilizing automated reactors to ensure consistent yields and purity. The use of aqueous media and environmentally friendly solvents is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the benzenesulfonamide group.

Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Sulfonyl chlorides and various nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the benzenesulfonamide group .

Scientific Research Applications

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its antimicrobial and antitubercular activities.

Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole derivatives: These compounds share a similar triazole ring but differ in their substitution patterns and functional groups.

Benzyltriazolylmethyl amine: Another triazole derivative with different applications and properties.

Uniqueness

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II and its potential antimicrobial activities set it apart from other triazole derivatives .

Biological Activity

N-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonamide with 1-methyl-1H-1,2,3-triazole. The compound can be characterized using various spectroscopic techniques such as NMR and FTIR. For instance, the melting point and yield can vary significantly based on the synthetic route employed.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it exhibited significant inhibition with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This activity is attributed to the presence of the triazole moiety, which enhances interaction with microbial targets.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 15 |

Anti-Tubercular Activity

Recent research has highlighted its potential as an anti-tubercular agent. A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results. Compounds derived from this compound displayed IC50 values lower than 6 µg/mL in DprE1 inhibition assays, indicating strong potential for tuberculosis treatment.

The mechanism of action for this compound appears to involve interference with key enzymatic pathways in bacteria and parasites. For instance:

- DprE1 Inhibition : The compound effectively inhibits the DprE1 enzyme in tuberculosis pathogens, disrupting cell wall biosynthesis.

- Sulfonamide Activity : As a sulfonamide derivative, it may also mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives of this compound had enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

- In Vivo Studies : In animal models for toxoplasmosis treatment using nanoformulations of sulfonamide derivatives demonstrated a 100% survival rate in treated groups versus controls .

Properties

CAS No. |

57241-13-1 |

|---|---|

Molecular Formula |

C9H10N4O2S |

Molecular Weight |

238.27 g/mol |

IUPAC Name |

N-(3-methyltriazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H10N4O2S/c1-13-9(7-10-12-13)11-16(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3 |

InChI Key |

VDRRCJIOYPVDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.